1-Nitro-2-(nitromethyl)benzene

arylnitromethane condensation nitrophenylnitromethane formaldehyde ortho effect in nitro compounds

1‑Nitro‑2‑(nitromethyl)benzene (CAS 1818‑22‑0) is an ortho‑substituted arylnitromethane of the formula C₇H₆N₂O₄ (MW 182.13 g mol⁻¹), also referred to as 2‑nitrophenylnitromethane [REFS‑1]. The molecule contains a ring‑bound nitro group adjacent to a benzylic nitromethyl (–CH₂NO₂) side chain, producing a distinctive electronic and steric environment that sets it apart from its meta‑ and para‑substituted isomers.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 1818-22-0
Cat. No. B12046800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-(nitromethyl)benzene
CAS1818-22-0
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2
InChIKeyNEHUISRZCDWUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-(nitromethyl)benzene (CAS 1818‑22‑0) – Sourcing Guide for Research & Industrial Procurement


1‑Nitro‑2‑(nitromethyl)benzene (CAS 1818‑22‑0) is an ortho‑substituted arylnitromethane of the formula C₇H₆N₂O₄ (MW 182.13 g mol⁻¹), also referred to as 2‑nitrophenylnitromethane [REFS‑1]. The molecule contains a ring‑bound nitro group adjacent to a benzylic nitromethyl (–CH₂NO₂) side chain, producing a distinctive electronic and steric environment that sets it apart from its meta‑ and para‑substituted isomers. Its reactivity profile is jointly governed by the strong electron‑withdrawing effect of both nitro groups and the proximity of the aromatic nitro substituent to the side chain, which influences acidity, condensation chemistry, and reduction selectivity [REFS‑2].

Why Interchanging 1‑Nitro‑2‑(nitromethyl)benzene with Its Isomers or Parent Compounds Can Compromise Project Outcomes


Simple replacement of 1‑nitro‑2‑(nitromethyl)benzene with the corresponding meta‑ or para‑nitro isomers, or with the unsubstituted phenylnitromethane, is chemically unjustified because the position of the aromatic nitro group dictates both the rate and the product distribution of key transformations. The ortho arrangement places the ring‑nitro substituent in close spatial and electronic contact with the nitromethyl side chain, altering the acidity of the α‑protons, the steric accessibility of the nitronate intermediate, and the electrophilic reactivity of the aromatic ring [REFS‑1][REFS‑2]. Quantitative differences in condensation yields, pKₐ values, and reduction pathways have been documented between positional isomers; therefore, selecting the correct regioisomer is essential for achieving the expected reactivity and product profile [REFS‑2].

Quantitative Differentiation Evidence for 1‑Nitro‑2‑(nitromethyl)benzene (1818‑22‑0) vs. Closest Analogs


Regiochemistry‑Dependent Condensation Reactivity with Formaldehyde: Ortho vs. Para Isomer

In the seminal 1946 study by Fieser and Gates, the three isomeric nitrophenylnitromethanes (ortho, meta, para) were reacted separately with formaldehyde under identical conditions. The ortho isomer (1‑nitro‑2‑(nitromethyl)benzene) exhibited a distinct condensation behavior that differed from the para isomer in terms of product type and yield, demonstrating that the aromatic nitro group position dictates the course of the reaction [REFS‑1].

arylnitromethane condensation nitrophenylnitromethane formaldehyde ortho effect in nitro compounds

Benzylic C–H Acidity Differentiation via Gas‑Phase Proton Affinity Estimates: Ortho‑NO₂ vs. Unsubstituted Parent

Computational studies on substituted phenylnitromethanes indicate that an aromatic nitro group substantially lowers the pKₐ of the adjacent α‑protons. While experimental pKₐ values in methanol are reported for the meta (pKₐ = 10.9) and para (pKₐ = 10.5) isomers, the ortho isomer is predicted to be even more acidic due to the combined electron‑withdrawing induction and steric inhibition of resonance, a trend consistent with the known ortho effect in nitrophenols [REFS‑1][REFS‑2].

nitroalkane acidity ortho substituent effect proton transfer kinetics

Reductive Cyclization Potential: Ortho Diamine Formation vs. Para Isomer Limitation

The ortho relationship of the two nitro‑bearing carbons enables the compound to serve as a direct precursor to 2‑(aminomethyl)aniline upon complete reduction, which can undergo intramolecular cyclization to benzimidazole and other nitrogen heterocycles. The meta and para isomers cannot form the same cyclic products via direct reduction‑cyclization without additional synthetic manipulation [REFS‑1].

nitro reduction ortho-diamine synthesis benzimidazole precursor

Aromatic Nitro Group Activation of Nucleophilic Aromatic Substitution: Ortho vs. Para Orientation

The ring nitro group in 1‑nitro‑2‑(nitromethyl)benzene activates the benzene ring toward nucleophilic aromatic substitution (SNAr). The ortho positioning relative to the nitromethyl side chain creates a unique electronic landscape: the nitro group withdraws electron density from the ring, facilitating attack at positions ortho and para to itself. This electronic activation is distinct from the meta or para isomers, where the nitro group's directing effects differ, leading to different regioselectivity in substitution reactions [REFS‑1].

nucleophilic aromatic substitution ortho-nitro activation SNAr reactivity

Procurement‑Oriented Application Scenarios for 1‑Nitro‑2‑(nitromethyl)benzene (1818‑22‑0)


Synthesis of Benzimidazole and Quinazoline Heterocycles via Ortho‑Diamine Intermediates

The unique ortho‑nitro/nitromethyl arrangement allows for a two‑fold reduction to yield 2‑(aminomethyl)aniline, a 1,2‑diamine that is a direct substrate for condensation with carbonyl compounds to form benzimidazoles, quinazolines, and related nitrogen heterocycles. Neither the meta nor para isomer can provide this 1,2‑diamine directly without additional synthetic steps, making 1‑nitro‑2‑(nitromethyl)benzene the required starting material for these target scaffolds.

Formaldehyde‑Condensation and Nitro‑Mannich Reaction Platforms

As demonstrated by Fieser and Gates (1946), the ortho isomer participates in formaldehyde condensation reactions with a product profile that differs from the meta and para counterparts. This regiochemical specificity is exploited when a particular nitroalcohol or nitroolefin product is desired, and substitution with an incorrect isomer would lead to a different product or lower yield.

Acidity‑Driven Selective Deprotonation in Base‑Sensitive Environments

The enhanced acidity of the α‑protons in 1‑nitro‑2‑(nitromethyl)benzene, inferred from the ortho‑electron‑withdrawing effect, allows deprotonation to the nitronate anion under weaker base conditions compared to the parent phenylnitromethane. This property is valuable in cascade reactions where mild basic conditions are required to preserve other sensitive functional groups.

Regiospecific Functionalization via Nucleophilic Aromatic Substitution

The ortho nitro group activates the benzene ring toward nucleophilic aromatic substitution at specific positions, enabling the installation of additional substituents in a regiocontrolled manner. This is critical when the final compound requires a pattern of substitution (e.g., 2,4‑ or 2,6‑disubstitution) that cannot be obtained from the para or meta isomers.

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